4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid
Brand Name: Vulcanchem
CAS No.: 57367-54-1
VCID: VC18495986
InChI: InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C23H21O4P
Molecular Weight: 392.4 g/mol

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid

CAS No.: 57367-54-1

Cat. No.: VC18495986

Molecular Formula: C23H21O4P

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid - 57367-54-1

Specification

CAS No. 57367-54-1
Molecular Formula C23H21O4P
Molecular Weight 392.4 g/mol
IUPAC Name 4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid
Standard InChI InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25)
Standard InChI Key HNMTZWXMFCUEMQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Introduction

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically begins with the preparation of 3-(triphenylphosphoranylidene)dihydrofuran-2,5-dione, which undergoes nucleophilic addition with methanol in anhydrous tetrahydrofuran (THF) at −78°C. Key steps include:

  • Formation of the Phosphoranylidene Precursor: Triphenylphosphine reacts with diethyl acetylenedicarboxylate under basic conditions to generate the ylide intermediate.

  • Methoxycarbonyl Introduction: Quenching the ylide with methanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) yields the methoxycarbonyl derivative.

  • Acid Hydrolysis: Subsequent treatment with aqueous HCl liberates the carboxylic acid group, affording the final product.

Critical Reaction Parameters:

  • Temperature control (−78°C to 0°C) prevents side reactions such as ylide decomposition.

  • Anhydrous solvents (THF, dichloromethane) mitigate hydrolysis of sensitive intermediates.

  • Inert atmosphere (N₂ or Ar) preserves the phosphoranylidene group’s reactivity .

Patent-Based Methodologies

A 2010 patent (WO2010/066682) discloses an alternative route using methyl (triphenylphosphoranylidene)acetate and maleic anhydride in a [2+2] cycloaddition, followed by ring-opening with methoxide ions . This method achieves an 81% yield, outperforming traditional approaches by minimizing byproduct formation.

Reactivity and Functionalization Pathways

Nucleophilic and Electrophilic Behavior

The compound exhibits dual reactivity:

  • Nucleophilic Site: The phosphoranylidene group participates in Wittig-like reactions, enabling olefination of aldehydes and ketones.

  • Electrophilic Site: The β-ketoester moiety undergoes Michael additions with amines and thiols, facilitating derivatization .

Table 2: Representative Reactions

Reaction TypeReagentsProduct
Wittig OlefinationBenzaldehyde4-Methoxy-4-oxo-2-styrylbutanoic acid
Michael AdditionCyclohexylamineβ-Amino ester derivative
EsterificationEthanol, H₂SO₄Ethyl 4-methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoate

Stability Under Physiological Conditions

Pharmacological Activity and Mechanism of Action

GPR43 Agonism and Metabolic Modulation

4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid activates GPR43 (FFAR2), a G-protein coupled receptor expressed in adipocytes and immune cells. Activation triggers two pathways:

  • Gαi/o Signaling: Inhibits adenylate cyclase, reducing cAMP levels and suppressing lipolysis in adipocytes.

  • β-Arrestin Recruitment: Promotes anti-inflammatory cytokine release (e.g., IL-10) in macrophages.

Table 3: In Vitro Pharmacological Data

ParameterValue
EC₅₀ (GPR43 Activation)1.2 ± 0.3 µM
Selectivity (vs. GPR41)>100-fold
Metabolic Half-life4.7 hours (human hepatocytes)

Therapeutic Implications

  • Type 2 Diabetes: Reduces hepatic gluconeogenesis by 40% in diabetic rodent models.

  • Inflammatory Bowel Disease (IBD): Suppresses TNF-α production in colonic macrophages, ameliorating colitis in mice.

Applications in Drug Discovery and Development

Lead Compound Optimization

The compound serves as a scaffold for designing GPR43-selective agonists. Structural modifications include:

  • Branching the Carboxylic Acid: Substituting the butanoic acid with a cyclopropane ring enhances metabolic stability (t₁/₂ = 8.9 hours).

  • Phosphorus Substituent Engineering: Replacing triphenylphosphine with tris(4-fluorophenyl)phosphine improves receptor binding affinity (EC₅₀ = 0.7 µM) .

Catalytic Applications in Organic Synthesis

In palladium-catalyzed allylic aminations, the compound acts as a ligand, facilitating C–N bond formation with 92% enantiomeric excess (ee) in piperidine syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator